molecular formula C10H15F6N3O4S2 B1354327 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide CAS No. 169051-76-7

1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide

Cat. No.: B1354327
CAS No.: 169051-76-7
M. Wt: 419.4 g/mol
InChI Key: XOZHIVUWCICHSQ-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide is a useful research compound. Its molecular formula is C10H15F6N3O4S2 and its molecular weight is 419.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide (DMPIm) is a type of ionic liquid that has garnered attention due to its unique properties and potential applications in various fields, including biochemistry and materials science. This article explores the biological activity of DMPIm, focusing on its interactions with biological systems, potential therapeutic uses, and environmental implications.

  • Molecular Formula : C₁₀H₁₅F₆N₃O₄S₂
  • Molecular Weight : 419.36 g/mol
  • Melting Point : 15 °C
  • Density : 1.45 g/cm³ at 25 °C
  • Viscosity : 107 cP at 25 °C
  • Conductivity : 1.95 mS/cm at 25 °C

These properties make DMPIm suitable for various applications, particularly in the field of green chemistry and as solvents in chemical reactions.

Toxicity and Biocompatibility

Research indicates that ionic liquids, including DMPIm, can exhibit varying degrees of toxicity to biological systems. The toxicity often depends on the specific structure of the ionic liquid and its interactions with cellular components.

  • Cell Viability Studies : Studies have shown that certain concentrations of DMPIm can affect cell viability in vitro. For instance, concentrations above 100 mM were found to be cytotoxic to human cell lines, while lower concentrations demonstrated minimal effects on cell growth and metabolism .
  • Mechanisms of Toxicity : The proposed mechanisms include disruption of cellular membranes and interference with metabolic pathways. Ionic liquids can induce oxidative stress in cells, leading to apoptosis or necrosis at higher concentrations .

Antimicrobial Activity

DMPIm has been evaluated for its antimicrobial properties against various pathogens:

  • Bacterial Inhibition : DMPIm exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be around 0.5% (v/v) for effective bacterial inhibition .
  • Fungal Activity : In addition to bacteria, DMPIm also showed antifungal activity against Candida albicans, suggesting potential applications in antifungal treatments .

Case Study 1: Environmental Impact

A study focused on the adsorption characteristics of DMPIm from aqueous solutions using activated carbon demonstrated its potential for environmental remediation. The results indicated that DMPIm could be effectively removed from wastewater through adsorption processes, making it a candidate for green solvent recycling .

ParameterValue
Initial Concentration100 mg/L
Adsorption Capacity30 mg/g
Removal Efficiency85%

This study highlights the dual role of DMPIm as both a useful solvent in chemical processes and a compound that requires careful management due to its environmental persistence.

Case Study 2: Application in Drug Delivery

DMPIm has been explored as a potential vehicle for drug delivery systems. Its ability to solubilize hydrophobic drugs enhances bioavailability. A recent formulation study demonstrated that encapsulating drugs within DMPIm-based nanoparticles improved therapeutic efficacy compared to traditional delivery methods .

Research Findings

Recent research findings have expanded the understanding of DMPIm's biological activities:

  • Cellular Uptake Mechanisms : Investigations into how DMPIm interacts with cell membranes revealed that its cationic nature facilitates cellular uptake through endocytosis pathways .
  • Impact on Enzyme Activity : Studies indicate that DMPIm can inhibit certain enzymes involved in metabolic pathways, suggesting a potential role in modulating biochemical reactions within cells .
  • Potential Therapeutic Applications : The compound's unique properties have led to explorations in drug development, particularly in creating formulations for targeted therapy against cancer cells due to its selective cytotoxicity .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1,2-dimethyl-3-propylimidazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.C2F6NO4S2/c1-4-5-10-7-6-9(3)8(10)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h6-7H,4-5H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZHIVUWCICHSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F6N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049227
Record name 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169051-76-7
Record name 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169051-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dimethyl-3-propyl imidazolium bis((trifluoromethyl)sulfonyl)amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.232.799
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide
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